molecular formula C24H31N3O2S B1234890 N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

Cat. No.: B1234890
M. Wt: 425.6 g/mol
InChI Key: FIFDVZFCMSONTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML139 involves a series of organic reactions, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, cyclization, and purification through chromatography .

Industrial Production Methods: While specific industrial production methods for ML139 are not widely documented, the compound can be synthesized on a larger scale using standard organic synthesis techniques. This includes the use of automated synthesizers and high-throughput screening methods to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: ML139 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of ML139 .

Scientific Research Applications

ML139 has a wide range of scientific research applications, including:

Mechanism of Action

ML139 exerts its effects by binding to the kappa opioid receptor, a G protein-coupled receptor involved in various physiological functions. Upon binding, ML139 acts as an antagonist, blocking the receptor’s activity and preventing the downstream signaling pathways that lead to its effects. This mechanism is crucial for its potential therapeutic applications in modulating pain, mood, and addiction pathways .

Comparison with Similar Compounds

Uniqueness: ML139 stands out due to its high selectivity and potency for the kappa opioid receptor. Unlike some other antagonists, ML139 is highly modular and can be readily synthesized, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C24H31N3O2S

Molecular Weight

425.6 g/mol

IUPAC Name

N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C24H31N3O2S/c28-22(21-13-5-8-16-25-21)27(18-20-12-9-17-30-20)24(14-6-2-7-15-24)23(29)26-19-10-3-1-4-11-19/h5,8-9,12-13,16-17,19H,1-4,6-7,10-11,14-15,18H2,(H,26,29)

InChI Key

FIFDVZFCMSONTO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)C4=CC=CC=N4

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCCC2)N(CC3=CC=CS3)C(=O)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
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N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
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N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
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N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
Reactant of Route 5
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N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide
Reactant of Route 6
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N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide

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